

# Historical development and discovery of Parethoxycaine as a local anesthetic

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## Parethoxycaine: A Historical and Technical Review of a Local Anesthetic

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

Parethoxycaine, a benzoate ester local anesthetic, holds a place in the historical development of pain management, emerging from the scientific pursuit of safer and more effective alternatives to cocaine. Though less renowned than its cousin, procaine (Novocaine), Parethoxycaine's journey from synthesis to clinical application offers valuable insights into the principles of local anesthetic drug design and evaluation. This technical guide provides a comprehensive overview of the historical development, discovery, and experimental evaluation of Parethoxycaine, intended for researchers, scientists, and drug development professionals.

### Historical Development and Discovery

The late 19th and early 20th centuries were a pivotal period in the development of local anesthetics. The discovery of cocaine's anesthetic properties revolutionized surgery, but its significant toxicity and addictive potential spurred a search for synthetic substitutes.[1] German chemist Alfred Einhorn's synthesis of procaine in 1905 marked a significant breakthrough, establishing the p-aminobenzoic acid ester scaffold as a promising template for new local anesthetics.[2]

It is within this context of molecular exploration that Parethoxycaine, chemically known as 2-(diethylamino)ethyl 4-ethoxybenzoate, was developed. While the exact date and discoverer of Parethoxycaine are not as widely documented as those of procaine, its structural similarity suggests it was likely synthesized as part of the broader investigation into procaine analogs. The core structure consists of a lipophilic aromatic ring (p-ethoxybenzoic acid), an intermediate ester linkage, and a hydrophilic tertiary amine group (diethylaminoethyl), a classic arrangement for ester-type local anesthetics.[3]

Parethoxycaine was previously approved for use as a local anesthetic in the United States, indicating that it underwent preclinical and clinical evaluation to establish its safety and efficacy profile.[3]

## Physicochemical Properties

A thorough understanding of a drug's physicochemical properties is fundamental to comprehending its pharmacokinetic and pharmacodynamic behavior. Key properties of Parethoxycaine are summarized in the table below.

Property	Value	Source
Chemical Name	2-(diethylamino)ethyl 4-ethoxybenzoate	[3]
CAS Number	94-23-5	[3]
Hydrochloride CAS	136-46-9	[4]
Molecular Formula	C <sub>15</sub> H <sub>23</sub> NO <sub>3</sub>	[3]
Molecular Weight	265.35 g/mol	[3]

## Synthesis

The synthesis of Parethoxycaine, as a p-aminobenzoic acid ester, follows established organic chemistry principles. A likely synthetic route involves the esterification of p-ethoxybenzoic acid with 2-diethylaminoethanol. A more detailed, generalized protocol for the synthesis of a related compound, 2-(diethylamino)ethyl chloride hydrochloride, a common precursor for such esters, is described below.

## General Synthesis Protocol for Diethylaminoethyl Esters

A common method for synthesizing diethylaminoethyl esters involves the reaction of a carboxylic acid chloride with 2-diethylaminoethanol. For Parethoxycaine, this would involve the following conceptual steps:

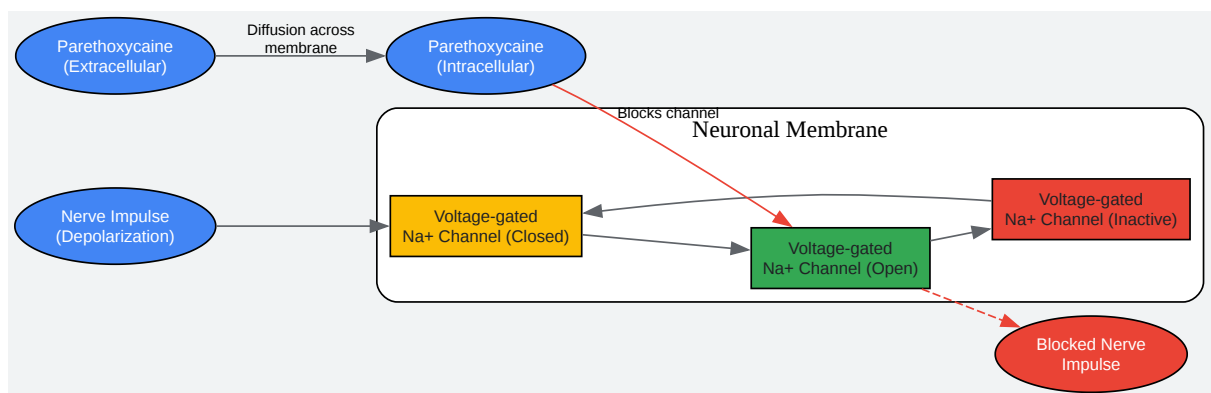
- Preparation of p-ethoxybenzoyl chloride: p-ethoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ), to form the more reactive acid chloride.
- Esterification: The resulting p-ethoxybenzoyl chloride is then reacted with 2-diethylaminoethanol in the presence of a base to neutralize the hydrochloric acid byproduct, yielding Parethoxycaine.
- Purification: The final product is then purified through techniques such as recrystallization or chromatography.

A similar, documented synthesis for N-diethylaminoethyl-p-[2-(-n-octyloxy)-benzoyl]aminobenzoate involves reacting the corresponding acid chloride with N,N-diethylethanolamine in the presence of triethylamine in dichloromethane. The crude product is then purified using flash chromatography.<sup>[5]</sup>

## Mechanism of Action

Like other local anesthetics, Parethoxycaine's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.<sup>[1]</sup> This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials. By preventing nerve depolarization, Parethoxycaine effectively blocks the transmission of pain signals from the periphery to the central nervous system.

The following diagram illustrates the general signaling pathway of local anesthetic action:



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Local anesthetic mechanism of action.

## Experimental Protocols for Efficacy and Toxicity Testing

The evaluation of local anesthetics historically relied on a series of *in vivo* and, later, *in vitro* and human experimental models. These protocols were designed to assess the potency, onset, duration of action, and safety of new compounds.

### In Vivo Animal Models (Historical)

Early preclinical testing of local anesthetics like Parethoxycaine would have likely involved the following classical animal models:

- **Plexus Anesthesia in Frogs:** This method assesses the time to onset of nerve block by immersing the frog's hind limbs in a solution of the local anesthetic and observing the loss of withdrawal reflex to a chemical or electrical stimulus.[6]
- **Surface Anesthesia in Rabbits (Corneal Reflex):** The anesthetic solution is applied to the cornea of a rabbit's eye, and the loss of the blink reflex upon stimulation with a fine hair or probe is measured to determine the onset and duration of anesthesia.[6]
- **Infiltration Anesthesia in Guinea Pigs:** The local anesthetic is injected intradermally into the back of a guinea pig. The area is then stimulated with a sharp probe at set intervals, and the

presence or absence of a skin twitch (panniculus carnosus reflex) is used to determine the area and duration of anesthesia.<sup>[7]</sup>

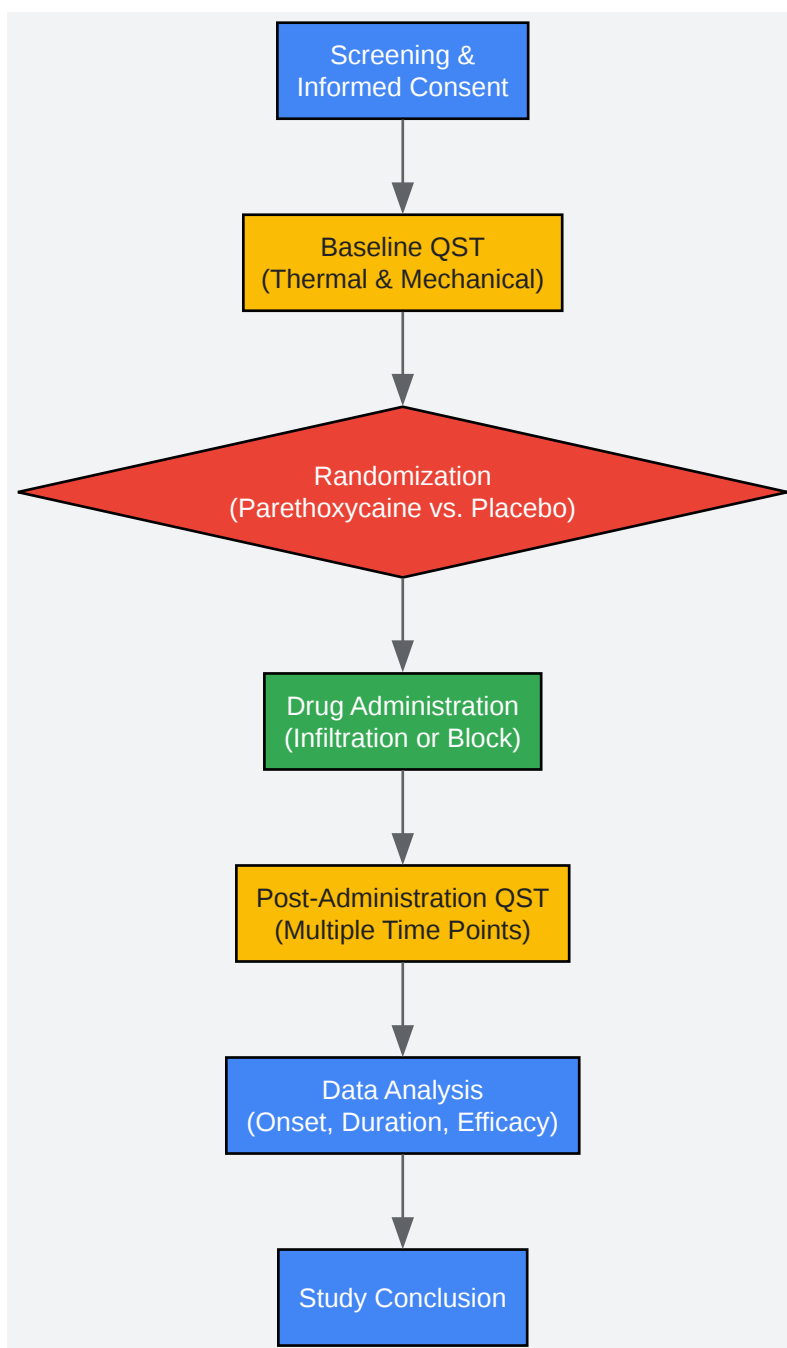
## Quantitative Sensory Testing (QST) in Humans

In later stages of development and for more refined analysis, quantitative sensory testing (QST) would be employed in human subjects. QST provides a standardized and objective measure of sensory function.

General QST Protocol:

- **Baseline Measurement:** Before administration of the anesthetic, baseline sensory thresholds are determined for various modalities, including:
  - Thermal thresholds: Cold and warm detection thresholds, and cold and heat pain thresholds.
  - Mechanical thresholds: Von Frey hair detection threshold (light touch) and pinprick pain threshold.
- **Anesthetic Administration:** The local anesthetic is administered via the intended route (e.g., infiltration, nerve block).
- **Post-Administration Testing:** Sensory thresholds are re-evaluated at specific time points following administration to determine the onset, depth, and duration of the anesthetic block.<sup>[8][9]</sup>

The following diagram outlines a typical workflow for a clinical trial evaluating a local anesthetic using QST:



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Quantitative Sensory Testing (QST) workflow.

## Efficacy and Toxicity Data

Detailed quantitative data on the efficacy and toxicity of Parethoxycaine from its initial development are not readily available in modern databases. However, based on its structural

similarity to procaine and its former approval for clinical use, we can infer its general pharmacological profile.

#### Inferred Efficacy Profile:

- **Onset of Action:** Likely similar to or slightly slower than procaine, depending on its pKa and lipid solubility.
- **Duration of Action:** As an ester-type local anesthetic, it would be subject to hydrolysis by plasma cholinesterases, leading to a relatively short to moderate duration of action.[\[10\]](#)
- **Potency:** The ethoxy substitution on the aromatic ring might influence its lipid solubility and, consequently, its potency compared to procaine.

#### Toxicity Profile:

- **Systemic Toxicity:** Like other local anesthetics, excessive systemic absorption can lead to central nervous system (CNS) and cardiovascular toxicity. CNS effects can range from lightheadedness and tinnitus to seizures and coma. Cardiovascular effects can include hypotension, arrhythmias, and cardiac arrest.[\[11\]](#)
- **Allergenic Potential:** As an ester-type local anesthetic, Parethoxycaine has the potential to cause allergic reactions in susceptible individuals due to its metabolism to a p-aminobenzoic acid (PABA) derivative.[\[10\]](#)

The following table provides a comparative summary of minimum toxic doses for various local anesthetics, which can serve as a general reference for the expected toxicity range of ester-type agents.

Local Anesthetic	Minimum Intravenous Toxic Dose (mg/kg)
Procaine	19.2
Tetracaine	2.5
Chloroprocaine	22.8
Lidocaine	6.4
Mepivacaine	9.8
Bupivacaine	1.6
Etidocaine	3.4

Source: Adapted from Local Anesthetic Toxicity:  
Practice Essentials, Background,  
Pathophysiology (2024)[[11](#)]

## Conclusion

Parethoxycaine represents a chapter in the ongoing story of local anesthetic development. While it has been largely superseded by newer agents with more favorable pharmacokinetic and safety profiles, its study provides a valuable lens through which to understand the fundamental principles of local anesthesia. As a likely analog of procaine, its existence underscores the intensive structure-activity relationship studies that characterized early pharmaceutical chemistry. For modern researchers, the history of compounds like Parethoxycaine serves as a reminder of the iterative process of drug discovery and the foundational experimental techniques that continue to inform the development of safer and more effective pain management strategies. Further archival research into early 20th-century patent and medicinal chemistry literature may yet uncover more specific details about the unique history of this particular local anesthetic.

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## References

- 1. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 2. ijhns.com [ijhns.com]
- 3. Parethoxycaine | C15H23NO3 | CID 7183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. N-DIETHYLAMINOETHYL-P-[2-(-N-OCTYLOXY)-BENZOYL]AMINO BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. ijbamr.com [ijbamr.com]
- 7. Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal quantitative sensory testing to assess the sensory effects of three local anesthetic solutions in a randomized trial of interscalene blockade for shoulder surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative and selective assessment of sensory block during lumbar epidural anaesthesia with 1% or 2% lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local anesthetic toxicity: acute and chronic management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
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